N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Description
N-1,3-Benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a heterocyclic compound featuring a benzothiazole core linked via a glycinamide bridge to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetyl group. The benzothiazole group is known for antimicrobial and antitumor properties, while the benzotriazine scaffold is associated with enzyme inhibition and pesticidal activity.
Properties
Molecular Formula |
C18H14N6O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C18H14N6O3S/c25-15(21-18-20-13-7-3-4-8-14(13)28-18)9-19-16(26)10-24-17(27)11-5-1-2-6-12(11)22-23-24/h1-8H,9-10H2,(H,19,26)(H,20,21,25) |
InChI Key |
WONBBBOMWKEQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Oxo-1,2,3-Benzotriazin-3(4H)-yl Acetic Acid
The benzotriazinone core is synthesized via diazotization of anthranilamide (2 ) using sodium nitrite and HCl at 0°C, yielding 3 (benzotriazinone). Subsequent N-alkylation with methyl chloroacetate in DMF (100°C, 12 h, K₂CO₃) produces methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate (6a ), which is hydrolyzed to the carboxylic acid 10 using NaOH (10% aqueous, reflux).
Table 1: Reaction Conditions for Intermediate 10
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0°C, 30 min | 78% |
| Alkylation | Methyl chloroacetate, K₂CO₃ | DMF, 100°C, 12 h | 82% |
| Hydrolysis | NaOH (10%) | Reflux, 5 h | 89% |
Synthesis of 1,3-Benzothiazol-2-amine Derivatives
Benzothiazole formation begins with cyclization of 2-aminothiophenol with carboxylic acid derivatives. For example, compound 5 (2-amino-4-methoxybenzothiazole) is prepared by reacting 2-amino-4-methoxyphenyl disulfide with thiourea in ethanol (reflux, 6 h).
Coupling Strategies for Glycinamide Assembly
HATU-Mediated Amide Bond Formation
The glycinamide moiety is introduced via peptide coupling. A mixture of 10 (1 mmol), glycine methyl ester (1 mmol), HATU (1 mmol), and N-methylmorpholine (NMM, 3 mmol) in DMF is stirred at 60°C for 3 h, yielding methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetate (11a ) in 80% yield. Hydrolysis with NaOH (10% aqueous, reflux) affords the free glycinamide 12a .
Table 2: Peptide Coupling Optimization
| Coupling Agent | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| HATU | NMM | DMF | 60 | 80% |
| EDCI | DIPEA | DCM | 25 | 62% |
| DCC | Pyridine | THF | 40 | 58% |
Azide-Based Conjugation
Alternative routes employ azide intermediates. Hydrazide 7a (from 6a and hydrazine hydrate) is converted to azide 8a using NaNO₂/HCl (0°C, 30 min), which reacts with benzothiazol-2-amine in ethyl acetate to form the target compound (72% yield).
Final Assembly and Purification
The benzothiazole and benzotriazinone-glycinamide segments are coupled via Schotten-Baumann acylation . Benzothiazol-2-amine (1 mmol) and 12a (1 mmol) are reacted in THF with DCC (1.2 mmol) and catalytic DMAP (0.1 mmol) at 25°C for 12 h. Crude product is purified via recrystallization (ethanol/water, 1:1) to yield the title compound (75% purity, 68% yield).
Table 3: Final Product Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 220–222°C | Capillary |
| HRMS (ESI-TOF) | m/z 444.1205 [M+H]⁺ | Mass Spec |
| ¹H NMR (DMSO-d₆) | δ 10.10 (s, 1H), 8.73 (s, 1H) | 600 MHz |
Mechanistic Insights and Side Reactions
Competing Alkylation Pathways
Uncontrolled O-alkylation of benzotriazinone is mitigated by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF), favoring N-alkylation.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including organophosphate pesticides, anticancer hybrids, and acetylated heterocycles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Benzotriazinone Derivatives: Azinphos-methyl (CAS 86-50-0) shares the 4-oxo-benzotriazin moiety with the target compound but is an organophosphate insecticide with high acute toxicity, restricted under international regulations. In contrast, the target compound’s glycinamide linkage may reduce toxicity and enhance selectivity for therapeutic targets.
Benzothiazole Hybrids: Compounds like N-(1-methylindol-4-yl)-2-(4-oxo-benzotriazin-3-yl)acetamide (CAS 1282120-52-8) demonstrate the integration of benzotriazinone with nitrogen-rich heterocycles, a strategy employed in anticancer drug design. The target compound’s benzothiazole group could similarly enhance DNA intercalation or kinase inhibition.
Toxicity and Regulatory Considerations
- Azinphos-methyl : Classified as "highly hazardous" due to acute toxicity (LC₅₀ <1 mg/L in fish), leading to bans in agricultural use.
- Target Compound: No direct toxicity data are available. However, replacing the phosphorodithioate group (as in Azinphos-methyl) with a glycinamide moiety may mitigate toxicity risks.
Biological Activity
N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound of interest due to its potential biological activities. This article summarizes the findings related to its biological activity, including antimicrobial properties, structural characteristics, and relevant case studies.
Structural Characteristics
The compound features a benzothiazole moiety and a benzotriazine structure, which are known for their diverse biological activities. The presence of these heterocyclic rings contributes to the compound's pharmacological profile. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. A related series of benzothiazole derivatives demonstrated significant antibacterial and antifungal activities against various pathogens.
Case Studies and Findings
-
Antibacterial Activity :
- A study evaluated a series of benzothiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) ranged from 10.7 to 21.4 μmol/mL for the most active compounds in the series .
- Table 1 : Antibacterial activity of selected compounds (MIC in μmol/mL).
Compound MIC (μmol/mL) MBC (μmol/mL) 4d 10.7–21.4 21.4–40.2 3h Varies Varies 4p High High - Antifungal Activity :
The antimicrobial efficacy of benzothiazole derivatives is often attributed to their ability to disrupt cellular processes in microorganisms. The presence of electron-withdrawing groups enhances their interaction with microbial targets, leading to increased potency.
Pharmacological Implications
The structural diversity of benzothiazole derivatives opens avenues for the development of new antimicrobial agents. The incorporation of various substituents can fine-tune their biological activity, making them suitable candidates for further pharmacological studies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
